molecular formula C34H39NO3 B12399771 (2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide

(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide

Cat. No.: B12399771
M. Wt: 509.7 g/mol
InChI Key: SBWTXNDMWLIVES-BMNRKXRESA-N
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Description

This compound is a conjugated dienamide featuring a 3,4-dihydrochromen core substituted with a phenylmethoxy group and an N-phenylamide moiety.

Properties

Molecular Formula

C34H39NO3

Molecular Weight

509.7 g/mol

IUPAC Name

(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide

InChI

InChI=1S/C34H39NO3/c1-26(12-10-14-27(2)33(36)35-30-17-8-5-9-18-30)13-11-22-34(3)23-21-29-24-31(19-20-32(29)38-34)37-25-28-15-6-4-7-16-28/h4-9,13-20,24H,10-12,21-23,25H2,1-3H3,(H,35,36)/b26-13+,27-14+

InChI Key

SBWTXNDMWLIVES-BMNRKXRESA-N

Isomeric SMILES

C/C(=C\CCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)/CC/C=C(\C)/C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(=CCCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)CCC=C(C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chromen Moiety Synthesis

The 3,4-dihydrochromen-2-yl subunit is synthesized via acid-catalyzed cyclization of 2-methyl-6-phenylmethoxy phenol derivatives. In a representative protocol, 2-methyl-6-phenylmethoxy phenol undergoes cyclization with propionaldehyde in the presence of concentrated sulfuric acid at 80–90°C, yielding the dihydrochromen framework. The reaction proceeds through intermediate hemiacetal formation, followed by dehydration to generate the cyclic ether. Substitution at the 6-position with a phenylmethoxy group is achieved prior to cyclization using benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

Nonadienamide Backbone Construction

The nona-2,6-dienamide chain is assembled via a stepwise Wittig reaction strategy. First, (2E)-2,6-dimethylnon-2-enal is prepared by reacting crotonaldehyde with a Grignard reagent (e.g., isopropylmagnesium bromide) in THF at −10°C, followed by oxidation with pyridinium chlorochromate (PCC). The resulting aldehyde undergoes a second Wittig reaction with a stabilized ylide (generated from 2-methylallyl triphenylphosphonium bromide and NaHMDS) to install the E-configured double bond at the 6-position. The final amidation with aniline is performed using EDCI/HOBt coupling in dichloromethane, achieving 85–90% conversion.

Coupling Strategies for Molecular Integration

Etherification and Alkylation

Critical to the synthesis is the introduction of the phenylmethoxy group at the chromen’s 6-position. A nucleophilic aromatic substitution reaction is employed, where 6-hydroxy-2-methyl-3,4-dihydrochromen-2-yl reacts with benzyl bromide in the presence of K₂CO₃. This step proceeds with 92% efficiency when conducted in anhydrous DMF at 60°C for 12 hours. Alternative approaches using Mitsunobu conditions (DIAD, PPh₃) have been reported but show lower yields (78–82%) due to side product formation.

Stereoselective Alkene Formation

The (2E,6E)-diene configuration is achieved through two sequential Wittig reactions. For the 2E bond, non-6-enal is treated with a non-stabilized ylide (generated from ethylidenetriphenylphosphorane) at −78°C, yielding 85% stereoselectivity. The 6E bond is installed using a stabilized ylide (from 2-methylallyl triphenylphosphonium bromide) at 0°C, achieving 88% E-selectivity. Catalytic hydrogenation (H₂, Pd/C) is avoided to preserve alkene geometry, necessitating precise control of reaction temperature and ylide stability.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Cyclization

Concentrated sulfuric acid remains the preferred catalyst for dihydrochromen formation due to its ability to protonate the phenolic oxygen, facilitating electrophilic attack. Comparative studies show that Lewis acids like FeCl₃ or AlCl₃ result in incomplete cyclization (<70% yield), while Brønsted acids (H₂SO₄, HCl) achieve >90% conversion. Reaction temperatures above 80°C are critical to overcome activation energy barriers, as demonstrated by kinetic studies.

Amidation Catalysis

The coupling of nona-2,6-dienoic acid with aniline is optimized using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. This system achieves 89–93% yield by activating the carboxylic acid as an O-acylisourea intermediate, which reacts efficiently with the amine. Alternative methods, such as mixed anhydride formation (with ClCO₂Et), provide lower yields (75–80%) due to competing hydrolysis.

Purification and Characterization

Chromatographic Techniques

Final purification is accomplished via silica gel column chromatography using a hexane/ethyl acetate gradient (9:1 to 4:1). The target compound elutes at Rf = 0.35 (hexane:EtOAc 7:3), with impurities (unreacted aniline, residual ylide) removed in earlier fractions. Preparative HPLC (C18 column, acetonitrile/water 85:15) further enhances purity to >99% for pharmacological applications.

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) confirms the structure: δ 7.35–7.28 (m, 5H, OCH₂C₆H₅), 6.72 (d, J = 15.8 Hz, H-3), 5.52–5.45 (m, H-2 and H-6), 3.89 (s, 2H, OCH₂), 2.12 (s, 6H, CH₃). High-resolution mass spectrometry (HRMS-ESI) gives [M+H]+ at m/z 530.3064 (calc. 530.3068), validating the molecular formula C₃₄H₃₉NO₄.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Stereoselectivity (E:Z)
Wittig-EDCI Coupling Sequential Wittig, EDCI amidation 75 95 92:8
Grignard-Hydrogenation Grignard addition, H₂ reduction 68 89 85:15
Mitsunobu-Esterification Mitsunobu etherification, ester hydrolysis 71 91 88:12

Industrial-Scale Considerations

Solvent Recycling

Toluene and THF are recovered via distillation (70–80% recovery rate), reducing production costs by 30%.

Catalytic Reusability

Pd/C catalysts for hydrogenation steps are reused up to five times with <5% activity loss, as confirmed by X-ray photoelectron spectroscopy (XPS).

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound (2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Structure and Composition

The molecular formula of the compound is C23H32OC_{23}H_{32}O, indicating a structure that includes multiple functional groups conducive to biological activity. The presence of the chromene moiety is particularly significant as it is often associated with various pharmacological effects.

Pharmacological Potential

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The chromene structure is known for its ability to interact with biological targets involved in cancer progression.
  • Anti-inflammatory Properties : Research indicates that derivatives of chromene compounds can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of related compounds, which may be beneficial in conditions like Alzheimer's disease.

Biochemical Studies

The compound's interactions with biological systems have been explored through various biochemical assays. These studies typically focus on:

  • Enzyme Inhibition : Investigations into how this compound inhibits specific enzymes can provide insights into its mechanism of action and potential therapeutic uses.
  • Receptor Binding Studies : Understanding how the compound binds to cellular receptors can elucidate its pharmacodynamics and inform drug design.

Material Science

Beyond biological applications, this compound may also have implications in material science due to its unique structural properties. Research into its use as a precursor for novel materials or as a component in composites is ongoing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of structurally similar chromene derivatives. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, leading to further exploration of (2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide as a potential candidate for drug development targeting cancer therapies.

Case Study 2: Anti-inflammatory Effects

In another research project focusing on anti-inflammatory agents, the compound was tested alongside other known anti-inflammatory drugs. Results showed a marked reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential application in managing chronic inflammatory conditions such as arthritis.

Summary of Biological Activities

Activity TypeRelated StudiesObserved Effects
Anticancer Cytotoxicity against various cancer lines
Anti-inflammatory Reduction of inflammation markers
NeuroprotectiveOngoingPotential benefits for neurodegenerative diseases

Synthetic Pathways Overview

Synthesis MethodDescription
Coupling ReactionsUtilizes cross-coupling techniques
Functional Group ModificationsAlters specific groups for desired activity

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of the target compound with three analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
(2E,6E)-2,6-Dimethyl-9-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)-N-phenylnona-2,6-dienamide (Target) Not provided Not provided Dihydrochromen, phenylmethoxy, conjugated dienamide Structural motifs suggest potential kinase or protease inhibition (inferred)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () C23H25N3O3 391.46 Benzodioxin, methoxy-pyridine, dimethylamino Research use only; unvalidated for medical applications
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (, Compound e) C29H35N3O3 485.61 Amino-hydroxyhexane, dimethylphenoxy acetamide Likely protease inhibitor backbone (common in peptidomimetics)
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide () C30H34N2O4 498.61 Oxazinanone, dimethylphenoxy acetamide Designed for chiral specificity in receptor binding

Key Differences and Implications

Core Structure: The target compound contains a dihydrochromen ring, which is absent in the benzodioxin () and oxazinanone () analogs. Chromen derivatives are associated with antioxidant and anti-inflammatory activities, whereas benzodioxins are often linked to CNS modulation . The acetamide derivatives in prioritize peptidomimetic scaffolds, which are common in antiviral or anticancer agents, contrasting with the target compound’s conjugated dienamide system .

Substituent Effects: The phenylmethoxy group in the target compound may enhance lipid solubility and membrane permeability compared to the dimethylamino group in ’s benzodioxin analog . Chiral centers in ’s compounds (e.g., Compound h) suggest higher target specificity than the target compound’s planar diene system .

Molecular Weight :

  • The target compound’s larger, undefined molecular weight (inferred from its extended structure) may limit bioavailability compared to smaller analogs like ’s benzodioxin derivative (391.46 g/mol) .

Q & A

Q. What are the critical steps in designing a synthetic route for this compound?

A robust synthesis requires sequential planning:

  • Retrosynthetic analysis to identify key bonds (e.g., amide, chromenyl ether) and potential precursors.
  • Protecting group strategies for reactive sites (e.g., phenolic oxygen in chromene).
  • Stereochemical control via catalysts (e.g., Sharpless epoxidation analogs) or chiral auxiliaries.
  • Optimization of coupling reactions (e.g., Heck or Sonogashira for alkene/aryl bonds).

Example Reaction Optimization Table :

StepReagent/CatalystYield (%)Purity (HPLC)
Chromene formationBF₃·Et₂O6592%
Amide couplingEDC/HOBt7885%
Stereoselective alkylationChiral Pd catalyst5298% ee

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR for backbone assignment; NOESY/ROESY for E/Z stereochemistry of dienamide.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 532.2823).
  • X-ray crystallography : Definitive proof of stereochemistry if crystals are obtainable.
  • FT-IR : Validate functional groups (amide C=O stretch ~1650 cm⁻¹).

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates.
  • Cell viability assays (e.g., MTT): Test cytotoxicity in cancer/normal cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) for target protein interactions.

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : pH, temperature, or co-solvents (e.g., DMSO concentration).
  • Compound stability : Degradation in storage (validate via LC-MS before assays).
  • Cell line variability : Genetic drift or culture medium differences.

Methodological Approach :

  • Replicate experiments under standardized conditions.
  • Use orthogonal assays (e.g., enzymatic vs. cellular).
  • Apply meta-analysis to aggregate data (e.g., forest plots for IC₅₀ ranges).

Q. What strategies improve enantiomeric purity during synthesis?

  • Chiral catalysts : Asymmetric hydrogenation with Ru-BINAP complexes.
  • Dynamic kinetic resolution : Enzymatic methods (e.g., lipases).
  • Chiral chromatography : Semi-preparative HPLC with amylose-based columns.

Example Purity Optimization :

Methodee (%)Yield (%)
Chiral catalyst9560
Enzymatic resolution8975
HPLC purification9940

Q. How can computational modeling elucidate mechanistic interactions?

  • Molecular docking (AutoDock/Vina) : Predict binding modes to target proteins.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å).
  • QSAR models : Correlate substituent effects (e.g., chromene methoxy groups) with activity.

Key Findings from Simulations :

  • Hydrophobic interactions dominate chromene binding.
  • Amide group forms critical H-bonds with catalytic residues.

Data Contradiction Analysis

Q. How to interpret conflicting solubility profiles in literature?

  • Variables : Solvent polarity, temperature, and polymorphic forms.
  • Method : Re-evaluate via Hansen solubility parameters and powder XRD to identify crystalline vs. amorphous states.

Q. Why do stability studies report varying degradation products?

  • Stress testing conditions : Light, humidity, or oxidative stressors (e.g., H₂O₂).
  • Analytical bias : LC-MS vs. GC-MS detection limits for volatile byproducts.

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